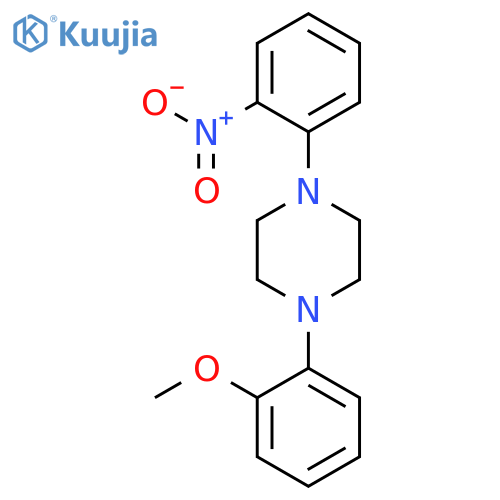

Cas no 852465-45-3 (1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine)

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine

- CS-0287352

- AKOS027460919

- MFCD01604388

- SY041485

- 852465-45-3

- AC6951

- Z31195996

-

- MDL: MFCD01604388

- インチ: InChI=1S/C17H19N3O3/c1-23-17-9-5-4-8-16(17)19-12-10-18(11-13-19)14-6-2-3-7-15(14)20(21)22/h2-9H,10-13H2,1H3

- InChIKey: RDXJAWVSAQAAIL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 313.14264148Da

- どういたいしつりょう: 313.14264148Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 3

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 61.5Ų

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D776434-10g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 10g |

$965 | 2024-07-20 | |

| Chemenu | CM120185-1g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 95% | 1g |

$*** | 2023-05-29 | |

| Chemenu | CM120185-5g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 95% | 5g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | D776434-1g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 1g |

$260 | 2024-07-20 | |

| Alichem | A139003210-5g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 5g |

$660.00 | 2023-08-31 | |

| Aaron | AR00IEAX-5g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 5g |

$722.00 | 2025-02-11 | |

| 1PlusChem | 1P00IE2L-100mg |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | ≥97% | 100mg |

$118.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358022-5g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 5g |

¥5522.00 | 2024-07-28 | |

| abcr | AB583016-250mg |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine; . |

852465-45-3 | 250mg |

€205.20 | 2024-08-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358022-10g |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine |

852465-45-3 | 97% | 10g |

¥8236.00 | 2024-07-28 |

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine 関連文献

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

Related Articles

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazineに関する追加情報

Introduction to 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine (CAS No. 852465-45-3) in Modern Chemical Research

The compound 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine, identified by the CAS number 852465-45-3, represents a significant advancement in the field of medicinal chemistry. Piperazine derivatives, particularly those incorporating aromatic substituents, have long been of interest due to their diverse pharmacological properties. This specific compound, with its unique structural configuration featuring both 2-methoxyphenyl and 2-nitrophenyl groups, has garnered attention for its potential applications in the development of novel therapeutic agents.

Recent research has highlighted the importance of piperazine-based scaffolds in drug design, owing to their ability to modulate various biological targets effectively. The presence of the 2-methoxyphenyl group introduces a hydroxyl moiety that can engage in hydrogen bonding, enhancing binding affinity to biological receptors, while the 2-nitrophenyl group adds a nitro functional group that can influence electronic properties and metabolic stability. Such structural features make this compound a promising candidate for further exploration in medicinal chemistry.

In the context of contemporary pharmaceutical research, compounds like 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine are being evaluated for their potential in addressing a range of therapeutic challenges. Studies have demonstrated that piperazine derivatives can exhibit activity against various neurological and cardiovascular disorders. The specific combination of substituents in this compound may confer unique pharmacokinetic and pharmacodynamic profiles, making it an attractive molecule for further investigation.

One of the most compelling aspects of this compound is its versatility in chemical modification. The aromatic rings and piperazine core provide multiple sites for functionalization, allowing chemists to tailor its properties for specific applications. For instance, modifications at the 2-methoxyphenyl position could enhance solubility or metabolic stability, while alterations at the 2-nitrophenyl site might improve receptor selectivity. Such flexibility underscores the compound's potential as a building block for novel drug candidates.

The synthesis of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine (CAS No. 852465-45-3) involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include nitration of a suitable precursor, followed by condensation with piperazine derivatives and subsequent functional group transformations. Advanced methodologies such as transition-metal-catalyzed cross-coupling reactions have been employed to improve yields and reduce byproduct formation, ensuring high purity and scalability.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the interactions between this compound and biological targets. The combined effects of the 2-methoxyphenyl and 2-nitrophenyl groups on electronic distribution and hydrogen bonding capacity are critical factors that determine its binding affinity. These insights have guided experimental efforts toward optimizing lead structures for enhanced therapeutic efficacy.

The pharmacological profile of 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine is under active investigation in preclinical studies. Initial findings suggest that it may exhibit potent activity against enzymes and receptors implicated in neurological disorders such as depression and anxiety. The precise mechanism of action remains under scrutiny, but preliminary data indicate modulation of serotonin and dopamine pathways, which are central to these conditions.

Furthermore, the compound's potential in treating cardiovascular diseases has not been overlooked. Piperazine derivatives are known to interact with ATP-sensitive potassium channels, which play a crucial role in regulating heart rate and blood pressure. The unique structural features of this compound may offer advantages over existing therapeutics by providing better selectivity or improved pharmacokinetic profiles.

In conclusion, 1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine (CAS No. 852465-45-3) represents a significant contribution to the field of medicinal chemistry. Its innovative structure, characterized by the presence of both 2-methoxyphenyl and 2-nitrophenyl substituents, positions it as a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover its potential applications across multiple disease areas, underscoring its importance as a focus for future drug discovery efforts.

852465-45-3 (1-(2-Methoxyphenyl)-4-(2-nitrophenyl)piperazine) 関連製品

- 1094629-42-1(1,3-Dioxo-2,3-dihydro-1h-isoindole-4-sulfonamide)

- 1797152-07-8(1-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]isoquinoline-3-carboxamide)

- 1805470-49-8(1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)

- 2172385-85-0(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methoxypyrrolidine-3-carboxylic acid)

- 890153-34-1(1-Piperazinecarboxylicacid, 4-(3-bromobenzoyl)-, 1,1-dimethylethyl ester)

- 2228393-97-1(5-methoxy-3-(1-methyl-1H-imidazol-2-yl)-5-oxopentanoic acid)

- 1891148-84-7(2-(1-hydroxy-2-methylpropan-2-yl)-5-methoxyphenol)

- 887212-99-9(4-(4-ethylpiperazin-1-yl)-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)quinoline)

- 1207023-75-3(3-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-1-cyclohexylurea)

- 69884-00-0(Pseudoginsenoside F11)